molecular formula C22H21N5O B1678580 PCI 29732 CAS No. 330786-25-9

PCI 29732

Katalognummer: B1678580
CAS-Nummer: 330786-25-9
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: GMJUPMONHWAZCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PCI 29732 ist ein potenter und selektiver Inhibitor der Bruton-Tyrosinkinase, einem wichtigen Enzym in den Signalwegen von B-Zellen. Diese Verbindung hat sich als vielversprechend erwiesen, um die Wirksamkeit konventioneller Chemotherapeutika zu verbessern, insbesondere in Krebszellen, die den ATP-Bindungskassetten-Subfamilie-G-Mitglied-2-Transporter überexprimieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolo[3,4-d]pyrimidin-Grundstruktur. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Techniken wie die kontinuierliche Flusschemie können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PCI 29732 involves multiple steps, starting with the preparation of the core pyrazolo[3,4-d]pyrimidine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PCI 29732 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

PCI-29732 is a Bruton's tyrosine kinase (BTK) inhibitor being researched for its potential applications in enhancing cancer chemotherapy and treating B-cell-related diseases . It demonstrates activity against interleukin-2 inducible T cell kinase (Itk) and other kinases from the Tec and Src families .

Scientific Research Applications

Cancer Chemotherapy Enhancement

  • ABCG2 Inhibition: PCI29732 can enhance the efficacy of chemotherapeutic agents in cancer cells that overexpress ABCG2, a protein associated with multidrug resistance . It increases the accumulation of drugs like doxorubicin and Rhodamine 123 within these cells .
  • Mechanism of Action: PCI29732 inhibits the function of ABCG2 by competitively binding to its ATP-binding site . At low concentrations, it stimulates ABCG2 ATPase activity, but inhibits it at higher concentrations .
  • In vitro and in vivo studies: PCI29732 has demonstrated the ability to increase the effectiveness of chemotherapeutic agents that are ABCC1/MRP1 substrates in MRP1-overexpressing cells .

B-Cell Related Diseases

  • BTK Inhibition: PCI-29732 inhibits BTK by interacting with the BTK gatekeeper residue T474 .
  • B-Cell Signaling and Activation: PCI29732 can block the transcriptional up-regulation of B-cell activation genes, inhibiting B-cell signaling and activation .
  • Blocking BCR signaling: PCI-32765, a BTK inhibitor, blocks B-cell antigen receptor (BCR)-mediated gene expression in CD20+ B cells .

Other Kinases Inhibition

  • Multi-Kinase Inhibition: PCI-29732 acts as a multi-kinase inhibitor . It is a potent inhibitor of interleukin-2 inducible T cell kinase (Itk) and other kinases from the Tec and Src families .

Research Findings

  • Increased Drug Accumulation: PCI29732 increases the intracellular accumulation of doxorubicin and Rhodamine 123 in ABCG2-overexpressing cells .
  • ATPase Activity Modulation: PCI29732 stimulates ATPase activity of ABCG2 at low concentrations but inhibits it at high concentrations .
  • No direct impact on ABCG2 Expression: PCI29732 does not alter the mRNA or protein expression levels of ABCG2, nor does it affect the phosphorylation levels of AKT and ERK1/2 .

Case Studies

  • Xenograft Studies: PCI29732 enhanced the efficacy of chemotherapeutic agents in xenografts harboring H460/MX20 cells (which overexpress ABCG2) but not in parental sensitive cells and ABCB1-overexpressing cells .
  • Animal Models: PCI-32765, another BTK inhibitor, reduced circulating autoantibodies and suppressed collagen-induced arthritis in mice . It also inhibited autoantibody production and kidney disease development in the MRL-Fas(lpr) lupus model . PCI-32765 induced clinical responses in dogs with spontaneous B-cell non-Hodgkin lymphoma .
  • Chemical Name: 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS Number: 330786-25-9

Wirkmechanismus

PCI 29732 exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in B cell activation and proliferation. The compound binds competitively to the ATP-binding site of Bruton’s tyrosine kinase, preventing its phosphorylation and subsequent activation. This mechanism is crucial for its ability to enhance the efficacy of chemotherapeutic agents in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

PCI 29732 ist einzigartig aufgrund seiner reversiblen Hemmung der Bruton-Tyrosinkinase und seiner Fähigkeit, die Wirksamkeit von Chemotherapeutika in multiresistenten Krebszellen zu verbessern. Dies macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

PCI 29732 is a potent inhibitor of Bruton's Tyrosine Kinase (BTK), a key player in B cell receptor signaling pathways. This compound has garnered attention for its potential therapeutic applications in treating B cell malignancies and autoimmune diseases. Understanding its biological activity is crucial for developing effective treatments.

  • Chemical Name : 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Molecular Formula : C22H21N5O
  • Purity : ≥99%

This compound functions as a reversible inhibitor of BTK, demonstrating an IC50 value of 0.3 nM , which indicates its high potency in inhibiting BTK activity. The compound effectively blocks B cell antigen receptor (BCR)-mediated gene expression in CD20+ B cells, which is critical for B cell activation and proliferation .

Biological Activity and Inhibition Studies

This compound has shown significant effects in various studies:

  • Inhibition of BCR-Mediated Signaling :
    • This compound inhibits the transcriptional up-regulation of activation genes in human CD20+ B cells stimulated by anti-IgM, demonstrating its role in modulating B cell responses .
    • In comparative studies, while this compound effectively blocked BCR signaling, it did not exhibit the irreversible binding characteristics seen with other BTK inhibitors like PCI-32765 .
  • Selectivity and Kinase Profiling :
    • The selectivity profile of this compound indicates its effectiveness against BTK compared to other kinases, making it a promising candidate for targeted therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Autoimmune Models :
    In a study focusing on autoimmune diseases, this compound was shown to significantly reduce clinical scores in models of arthritis by inhibiting B cell activation pathways. This effect correlated with decreased autoantibody production, suggesting therapeutic potential in autoimmune conditions .
  • Pharmacokinetic Properties :
    Research demonstrated that this compound had favorable pharmacokinetic properties in mouse models, indicating good absorption and distribution profiles that are essential for effective therapeutic use .

Comparative Analysis with Other BTK Inhibitors

The following table summarizes the biological activity and characteristics of this compound compared to other notable BTK inhibitors:

CompoundIC50 (nM)Type of InhibitionKey Features
This compound0.3ReversibleBlocks BCR-mediated gene expression
PCI-327658.2IrreversibleCovalent binding to Cys-481; strong efficacy
Ibrutinib~4IrreversibleFirst BTK inhibitor; broad clinical use

Eigenschaften

IUPAC Name

1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJUPMONHWAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330786-25-9
Record name PCI 29732
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 15) (0.91 g) in 50 mL dry dimethylacetamide was stirred under nitrogen at 25° C. while adding 60% sodium hydride (0.20 g). After stirring for 30 minutes bromocyclopentane (0.8 mL) was added and the mixture stirred overnight. After evaporation in vacuo the residue was treated with water and extracted into ethyl acetate. Flash chromatography (3:2 cyclohexane:ethyl acetate) eluted 0.36 g of 1-cyclopentyl-4-(cyclopentylamino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine as colourless oil. 1H n.m.r. (DMSO) 8.319 (s, 1H), 7.65-7.69(m,2H), 7.40-7.48(m,2H), 7.09-7.23(m,5H), 5.926/5.955(d,1H), 5.17-5.29(quin, 1H), 4.44-4.52(m,1H), 1.86-2.12(m,8H),1.39-1.72(m,8H).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PCI 29732
Reactant of Route 2
Reactant of Route 2
PCI 29732
Reactant of Route 3
Reactant of Route 3
PCI 29732
Reactant of Route 4
Reactant of Route 4
PCI 29732
Reactant of Route 5
Reactant of Route 5
PCI 29732
Reactant of Route 6
Reactant of Route 6
PCI 29732

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.